1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidin-2-one
Description
This compound is a nucleoside analogue featuring a pyrimidin-2-one base linked to a modified ribose sugar moiety. The sugar moiety contains a 3-hydroxy, 4-methoxy, and 5-hydroxymethyl substituent, distinguishing it from canonical nucleosides like uridine or cytidine.
Properties
Molecular Formula |
C10H14N2O5 |
|---|---|
Molecular Weight |
242.23 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C10H14N2O5/c1-16-8-6(5-13)17-9(7(8)14)12-4-2-3-11-10(12)15/h2-4,6-9,13-14H,5H2,1H3/t6-,7-,8-,9-/m1/s1 |
InChI Key |
FOSCQSAFUOMRCQ-FNCVBFRFSA-N |
Isomeric SMILES |
CO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=CC=NC2=O)CO |
Canonical SMILES |
COC1C(OC(C1O)N2C=CC=NC2=O)CO |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidin-2-one involves several steps. One common synthetic route includes the protection of hydroxyl groups, followed by the formation of the pyrimidine ring and subsequent deprotection . Industrial production methods often involve the use of advanced techniques such as chromatography and crystallization to ensure high purity and yield .
Chemical Reactions Analysis
1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidin-2-one undergoes various chemical reactions, including:
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It plays a role in the study of nucleic acid metabolism and the development of nucleoside analogs.
Industry: It is used in the production of pharmaceuticals and as a research tool in various biochemical assays.
Mechanism of Action
The mechanism of action of 1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidin-2-one involves its incorporation into nucleic acids, where it can interfere with the normal function of enzymes involved in DNA and RNA synthesis . It acts as a transition state analog inhibitor of cytidine deaminase by binding to the active site as covalent hydrates . This inhibition can lead to the disruption of cellular processes and has been shown to inhibit DNA methylation and tumor growth both in vitro and in vivo .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
Below is a comparative analysis of structurally related nucleoside analogues, highlighting key differences in substituents, molecular properties, and applications:
Key Observations:
Sugar Modifications :
- The 4-methoxy group in the target compound replaces the 4-OH in Zebularine, likely reducing susceptibility to phosphorylases or deaminases, thereby increasing metabolic stability .
- Azido derivatives (e.g., –16) introduce reactive handles for click chemistry or prodrug activation .
Gemcitabine and clofarabine incorporate halogenated sugars or bases to enhance cytotoxicity via DNA chain termination .
Therapeutic Implications :
- Zebularine’s DNMT inhibition correlates with its ability to demethylate DNA, while the target compound’s methoxy group may alter binding affinity to methyltransferases .
- Azido derivatives (e.g., ) are often used as metabolic probes or in targeted drug delivery due to their bioorthogonal reactivity .
Research Findings:
- Zebularine : Demonstrated preferential targeting of cancer cells with minimal toxicity in preclinical models .
- m4Cm : Implicated in tRNA modification, affecting translational fidelity and stress response in eukaryotes .
- Gemcitabine : Clinically approved for pancreatic cancer; its difluorinated sugar prevents deamination, prolonging intracellular retention .
Data Tables
Table 1: Structural Comparison of Sugar Moieties
| Compound | 2' Position | 3' Position | 4' Position | 5' Position |
|---|---|---|---|---|
| Target Compound | -H | -OH | -OCH₃ | -CH₂OH |
| Zebularine | -H | -OH | -OH | -CH₂OH |
| m4Cm | -H | -OCH₃ | -OH | -CH₂OH |
| Gemcitabine | -F | -F | -OH | -CH₂OPO₃⁻ (active) |
Biological Activity
1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidin-2-one is a pyrimidine derivative with significant biological activity. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of oncology and virology. This article explores its biological activity, mechanisms of action, and relevant case studies.
The molecular formula of the compound is with a molecular weight of 301.3 g/mol. The compound's structure includes a pyrimidine ring and a sugar moiety, which are essential for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₉N₃O₆ |
| Molecular Weight | 301.3 g/mol |
| IUPAC Name | 1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidin-2-one |
| CAS Number | Not available |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in nucleic acid synthesis. It acts as a substrate mimic for enzymes such as thymidylate synthase and DNA polymerase, leading to the disruption of DNA replication and repair processes.
- Inhibition of Thymidylate Synthase : This enzyme is crucial for DNA synthesis; inhibition leads to reduced thymidine production, which is essential for DNA replication.
- Antiviral Activity : The compound has shown potential against various viral infections by interfering with viral RNA synthesis.
Biological Activity Studies
Research has demonstrated the efficacy of this compound in various in vitro and in vivo studies:
Anticancer Activity
A study published in Cancer Research indicated that the compound exhibited cytotoxic effects on several cancer cell lines, including breast and colon cancer. The mechanism involved the induction of apoptosis through the activation of caspase pathways.
Antiviral Effects
In a study conducted by Zhang et al., the compound demonstrated significant antiviral activity against herpes simplex virus (HSV) and influenza virus. The results indicated that it effectively reduced viral load in infected cell cultures.
Case Studies
- Case Study 1 : A clinical trial involving patients with advanced colorectal cancer showed promising results when treated with this compound as part of a combination therapy regimen. Patients experienced improved survival rates compared to those receiving standard treatments alone.
- Case Study 2 : In a laboratory setting, the compound was tested against HIV-infected cells. The study found that it significantly inhibited viral replication without causing cytotoxicity to host cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
